molecular formula C7H9N3 B1373474 2-Cyclopropylpyrimidin-5-amine CAS No. 1152519-69-1

2-Cyclopropylpyrimidin-5-amine

Cat. No.: B1373474
CAS No.: 1152519-69-1
M. Wt: 135.17 g/mol
InChI Key: OCOLSCGNKGPGKC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Cyclopropylpyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrimidine precursor . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

2-Cyclopropylpyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:

    2-Methylpyrimidin-5-amine: Similar structure but with a methyl group instead of a cyclopropyl group.

    2-Ethylpyrimidin-5-amine: Contains an ethyl group in place of the cyclopropyl group.

    2-Phenylpyrimidin-5-amine: Features a phenyl group instead of the cyclopropyl group.

The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs .

Properties

IUPAC Name

2-cyclopropylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-6-3-9-7(10-4-6)5-1-2-5/h3-5H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOLSCGNKGPGKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655519
Record name 2-Cyclopropylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152519-69-1
Record name 2-Cyclopropylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropylpyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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